

## The Biological Targets of AS2863619 Beyond CDK8/19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | AS2863619 free base |           |
| Cat. No.:            | B2896920            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AS2863619 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). While its primary mechanism of action is the inhibition of these two kinases, its most profound documented biological effect beyond this is the induction of the transcription factor Forkhead box P3 (Foxp3). This induction effectively converts conventional T cells into regulatory T cells (Tregs), presenting significant therapeutic potential in immunology. This technical guide provides an in-depth overview of the known biological targets of AS2863619, with a particular focus on its high selectivity and the signaling pathways it modulates to induce the Treg phenotype.

### **Primary Biological Targets: CDK8 and CDK19**

AS2863619 demonstrates high potency against its primary targets, CDK8 and CDK19. The inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

| Target | IC50 (nM) | Assay Type            |
|--------|-----------|-----------------------|
| CDK8   | 0.61      | In vitro kinase assay |
| CDK19  | 4.28      | In vitro kinase assay |



### **Off-Target Selectivity Profile**

A critical aspect of drug development is understanding a compound's selectivity. AS2863619 has been profiled against a broad panel of kinases to determine its off-target interaction profile.

| Parameter         | Finding                                                                                                                                                             |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Kinase Panel Size | 189 kinases                                                                                                                                                         |
| Key Result        | No significant off-target inhibition was observed.  Specifically, none of the 189 kinases tested were inhibited by more than 50% at the screening concentration.[1] |

This high degree of selectivity suggests that the biological effects of AS2863619 are predominantly mediated through the inhibition of CDK8 and CDK19.

## Key Biological Process Modulated: Foxp3 Induction in T Cells

The most significant described biological effect of AS2863619, beyond the direct inhibition of its primary kinase targets, is the induction of Foxp3 expression in both naïve and effector/memory T cells.[2] This process effectively converts conventional T cells (Tconv) into induced regulatory T cells (iTregs), which have immunosuppressive functions.

## Signaling Pathway of AS2863619-Mediated Foxp3 Induction

AS2863619-mediated inhibition of CDK8/19 leads to the induction of Foxp3 through the modulation of the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 normally phosphorylate a serine residue in the C-terminal region of STAT5, which leads to its inactivation and subsequent repression of the Foxp3 gene. By inhibiting CDK8/19, AS2863619 prevents this inhibitory phosphorylation of STAT5. This results in the augmented and sustained tyrosine phosphorylation of STAT5, leading to its enhanced nuclear retention and binding to the Foxp3 gene locus, thereby activating its transcription.





Click to download full resolution via product page

AS2863619 Signaling Pathway for Foxp3 Induction

# Experimental Protocols In Vitro Foxp3 Induction Assay

This protocol describes the general methodology for inducing Foxp3 expression in T cells using AS2863619.





Click to download full resolution via product page

Workflow for In Vitro Foxp3 Induction Assay

#### Methodology:

 T Cell Isolation: Isolate conventional T cells (Tconv), for example, CD4+Foxp3- T cells, from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magneticactivated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).



- Cell Culture and Stimulation: Culture the isolated Tconv cells in a suitable medium supplemented with Interleukin-2 (IL-2). Stimulate the T cells through their T cell receptor (TCR) using anti-CD3 and anti-CD28 antibodies, typically coated on beads.
- Compound Treatment: Add AS2863619 to the cell cultures at various concentrations to determine the dose-dependent effect on Foxp3 induction.
- Incubation: Incubate the cells for a period of 3 to 5 days under standard cell culture conditions (37°C, 5% CO2).
- Analysis: Harvest the cells and perform intracellular staining for the Foxp3 transcription factor. Analyze the percentage of Foxp3-expressing cells using flow cytometry.

### **Kinase Selectivity Profiling (General Methodology)**

The high selectivity of AS2863619 was determined using a competitive binding assay format. While the specific details for the AS2863619 screen are not fully published, the general principles of such an assay are outlined below.



Click to download full resolution via product page

Generalized Kinase Selectivity Profiling Workflow

#### Methodology:

- Assay Principle: The assay measures the ability of a test compound (AS2863619) to compete with an immobilized, active-site directed ligand for binding to a specific kinase.
- Procedure: A panel of kinases is tested. For each kinase, it is incubated with the immobilized ligand and the test compound.
- Detection: The amount of kinase bound to the immobilized ligand is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.



 Data Analysis: The results are typically expressed as the percentage of inhibition relative to a control (e.g., DMSO).

#### Conclusion

AS2863619 is a highly selective inhibitor of CDK8 and CDK19. Extensive kinase profiling has revealed a very clean off-target profile, indicating that its biological effects are primarily mediated through these two kinases. The most prominent and well-characterized downstream effect is the induction of Foxp3 in T cells, driven by the modulation of STAT5 phosphorylation. This high selectivity and potent biological activity make AS2863619 a valuable tool for studying the roles of CDK8/19 in immune regulation and a potential therapeutic agent for autoimmune and inflammatory diseases. Further research may yet uncover other cellular processes regulated by the CDK8/19-STAT5 axis that are modulated by this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- To cite this document: BenchChem. [The Biological Targets of AS2863619 Beyond CDK8/19: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2896920#the-biological-targets-of-as2863619-beyond-cdk8-19]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com